REACTION_CXSMILES
|
[CH2:1]([N:5]1C[CH2:9][CH2:8][CH2:7][C:6]1=O)[CH:2]([CH3:4])[CH3:3].CS(O)(=O)=O.[C:17](=[O:20])([O-])[O-:18].[Na+].[Na+].[Br:23][C:24]1[CH:25]=[CH:26][C:27](F)=[C:28]([CH:31]=1)[CH:29]=[O:30].Cl>CS(C)=O.O>[Br:23][C:24]1[CH:25]=[CH:26][C:27]([N:5]([CH2:6][CH2:7][CH2:8][CH2:9][C:17]([OH:18])=[O:20])[CH2:1][CH:2]([CH3:4])[CH3:3])=[C:28]([CH:29]=[O:30])[CH:31]=1 |f:2.3.4|
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Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)N1C(CCCC1)=O
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C=O)C1)F
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 135° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
To the mixture which was previously cooled to room temperature
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Type
|
TEMPERATURE
|
Details
|
Then, after heating the mixture at 50° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated to 135° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
After ethyl acetate extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1 to ethyl acetate)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(N(CC(C)C)CCCCC(=O)O)C=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |